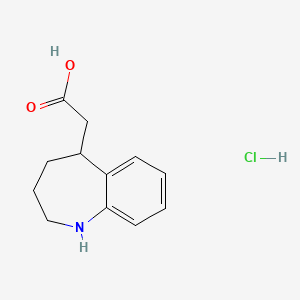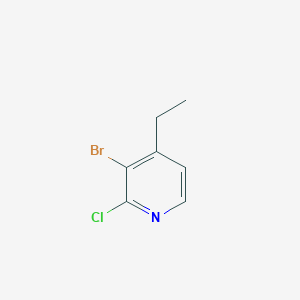
3-Bromo-2-chloro-4-ethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-chloro-4-ethylpyridine is a chemical compound with the CAS Number: 1622843-50-8 . It has a molecular weight of 220.5 . It is a powder in physical form .
Synthesis Analysis
The synthesis of 3-Bromo-2-chloro-4-ethylpyridine or similar compounds often involves palladium-catalyzed Suzuki cross-coupling reactions . For instance, a series of novel pyridine derivatives were synthesized in moderate to good yield by applying this method to 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-chloro-4-ethylpyridine has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
3-Bromo-2-chloro-4-ethylpyridine is a powder with a molecular weight of 220.5 . It is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Halogen Atom Migration in Halogeno-Derivatives of Pyridine
Research on the migration of halogen atoms in halogeno-derivatives of pyridine shows the dynamic behavior of halogen atoms under certain conditions, which is crucial for understanding the reactivity and potential applications of such compounds in synthetic chemistry. For instance, when 3-bromo-2,4-dihydroxypyridine is chlorinated, a repositioning of bromine and chlorine atoms occurs, highlighting the compound's role in halogen exchange reactions and its utility in synthesizing various halogenated pyridine derivatives (Hertog & Schogt, 2010).
Practical Pyridyne Precursors
The development of practical 2,3-pyridyne precursors, such as 3-Bromo-2-chloro-4-methoxypyridine, underscores the importance of halogenated pyridines in organic synthesis. These precursors facilitate the regioselective synthesis of complex organic molecules, demonstrating the critical role of halogenated pyridines in constructing molecular architectures with precision (Walters, Carter, & Banerjee, 1992).
Isostructurality in Halogenated Pyridinium Compounds
Studies on halogenated pyridinium compounds reveal that despite different substitution patterns, compounds like 2-chloromethylpyridinium chloride and 3-bromomethylpyridinium bromide exhibit isostructural properties. This finding suggests that halogenated pyridines can form structurally similar motifs despite variations in their halogenation patterns, offering insights into crystal engineering and the design of molecular materials with predictable structures (Jones & Vancea, 2003).
Polymers and Polyelectrolytes
Research into polyelectrolytes highlights the synthesis of polymers using 4-vinylpyridine, a related pyridine derivative, demonstrating the broader applicability of pyridine-based compounds in polymer science. These findings contribute to the development of materials with specific electrical and solubility properties, underscoring the versatility of pyridine derivatives in materials science (Fuoss & Strauss, 1948).
Synthesis of Thienopyridines
The synthesis of thienopyridines from ortho-halogenated pyridine derivatives, including processes involving 3-bromo-2-cyanomethylpyridine, illustrates the strategic use of halogenated pyridines in heterocyclic chemistry. This research underscores the utility of such compounds in synthesizing heterocyclic structures that are valuable in pharmaceuticals and agrochemicals (Bremner et al., 1992).
Safety And Hazards
特性
IUPAC Name |
3-bromo-2-chloro-4-ethylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-2-5-3-4-10-7(9)6(5)8/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQYDICXGUTDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-4-ethylpyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2994627.png)
![(3Z)-1-(4-fluorobenzyl)-3-{[(2-fluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2994629.png)
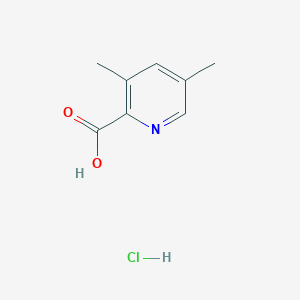
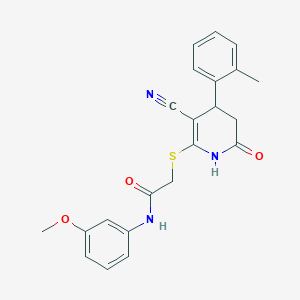
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2994635.png)
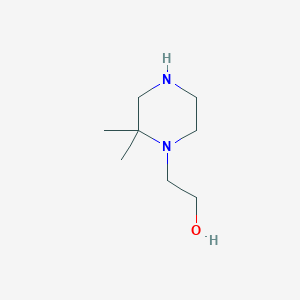
![6-Chloro-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one](/img/structure/B2994637.png)
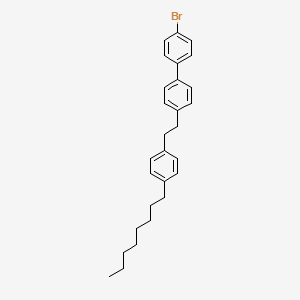
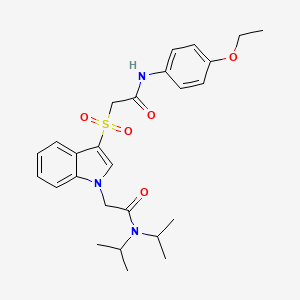

![2-cyclohexyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2994643.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2994645.png)

